molecular formula C16H12ClN5O B12124510 3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

Cat. No.: B12124510
M. Wt: 325.75 g/mol
InChI Key: WSTWAGSUXASOTD-UHFFFAOYSA-N
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Description

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a heterocyclic compound that belongs to the class of triazinoquinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then cyclized with anthranilic acid under basic conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reaction time can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or DMF .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted triazinoquinazolines .

Scientific Research Applications

3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has several scientific research applications, including:

Properties

Molecular Formula

C16H12ClN5O

Molecular Weight

325.75 g/mol

IUPAC Name

3-amino-1-(4-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C16H12ClN5O/c17-10-7-5-9(6-8-10)13-19-15(18)21-16-20-14(23)11-3-1-2-4-12(11)22(13)16/h1-8,13H,(H3,18,19,20,21,23)

InChI Key

WSTWAGSUXASOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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